4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid
Description
4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid is a synthetic organic compound characterized by a butyric acid backbone substituted with a carbamoyl group linked to a furan-2-ylmethyl moiety.
Properties
IUPAC Name |
5-(furan-2-ylmethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-9(4-1-5-10(13)14)11-7-8-3-2-6-15-8/h2-3,6H,1,4-5,7H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYCAWXLOMTTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid typically involves the reaction of furan-2-carboxylic acid with butyric acid derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Diels-Alder Reactions with Bismaleimides
The compound readily participates in Diels-Alder cycloadditions due to the electron-rich furan ring acting as a diene. Reaction with bismaleimides forms intermediate adducts, which undergo subsequent aromatization and imidization to yield polyimide precursors.
Key reaction parameters :
| Parameter | Value/Description |
|---|---|
| Temperature | 80–120°C |
| Solvent | Dimethylformamide (DMF) or THF |
| Catalysts | None required (thermal activation) |
| Yield | 72–89% (depending on substituents) |
This reaction is critical for synthesizing thermally stable polymers with applications in high-performance materials.
Carbamate Group Reactivity
The carbamoyl moiety (-NH-C(O)-O-) demonstrates nucleophilic substitution and rearrangement tendencies:
Nucleophilic Substitution
Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkyl derivatives:
Conditions :
Curtius Rearrangement
In the presence of sodium azide and tert-butyl dicarbonate, the carbamoyl group undergoes Curtius rearrangement to form isocyanate intermediates, which are trapped by alcohols :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acyl azide formation | NaN, (Boc)O, Zn(OTf) | Intermediate acyl azide |
| Rearrangement | 75°C, 4 hr | Isocyanate intermediate |
| Trapping | tert-butanol | tert-butyl carbamate product |
Carboxylic Acid Derivatives
The butyric acid group participates in standard carboxylate reactions:
Esterification
Reacts with alcohols (e.g., methanol) via Steglich esterification:
Reagents :
-
DCC (N,N'-dicyclohexylcarbodiimide): 1.2 equiv
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DMAP (4-dimethylaminopyridine): 0.1 equiv
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Yield: >90%.
Amide Formation
Couples with amines using HATU or EDC :
| Coupling Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25°C | 85 |
| EDC/HOBt | CHCl | 0°C → 25°C | 78 |
Hydrogen-Bonding Interactions
The carbamoyl group forms intermolecular hydrogen bonds (H-bonds) that influence rotamer equilibria:
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syn-rotamer stabilization occurs via H-bonding between the carbamate NH and carboxylic acid OH groups .
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Experimental evidence : Temperature-dependent H NMR shows syn/anti ratio shifts from 1:3 at 25°C to 3:1 at −40°C .
Stability Considerations
-
Hydrolytic stability : Resists hydrolysis at pH 4–8 (t > 24 hr) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .
-
Thermal stability : Decomposes above 250°C via carbamate group cleavage.
This compound’s multifunctional design enables tailored modifications for applications in polymer chemistry, medicinal chemistry, and materials science. Experimental protocols should prioritize anhydrous conditions to preserve the carbamate group’s integrity .
Scientific Research Applications
Chemical Properties and Structure
4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid has the molecular formula and a molecular weight of approximately 211.22 g/mol. Its structure includes a furan ring, a carbamoyl group, and a butyric acid moiety, which contribute to its unique chemical behavior and biological activity .
Therapeutic Applications
-
Anti-inflammatory Activity :
- The compound has been investigated for its potential as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is involved in various inflammatory processes, and its inhibition can lead to reduced inflammation in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis. Studies indicate that compounds similar to this compound can significantly modulate immune responses by affecting eosinophil activity and cytokine production .
-
Cancer Research :
- Preliminary research suggests that this compound may interact with specific molecular targets involved in cancer progression. The furan and benzothiophene rings present in the structure could facilitate binding to enzymes or receptors that play roles in tumor growth and metastasis. Further studies are needed to elucidate the exact mechanisms of action.
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Neuroprotective Effects :
- There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of pathways related to inflammation and oxidative stress could be beneficial for conditions like Alzheimer's disease .
Material Science Applications
-
Monomer for Synthesis :
- This compound is utilized as a monomer in the production of thermoplastic and thermosetting polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties.
- Biocompatible Polymers :
Case Studies
Mechanism of Action
The mechanism of action of 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid
- Molecular Formula: C₁₁H₁₅NO₄S
- Molecular Weight : 257.31 g/mol
- Key Features :
- Substitutions: Methyl group at furan-3 position, methylsulfanyl group at the butyric acid chain.
- Functional Groups: Furan-carbonyl, carbamoyl, and thioether.
4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid
- Molecular Formula: Not explicitly provided (inferred as C₁₂H₉NO₅).
- Key Features :
- Substitutions: Furan-2-carbonyl linked to a 2-hydroxybenzoic acid (salicylic acid derivative).
- Functional Groups: Hydroxyl, carbonyl, and aromatic carboxylic acid.
Chlorambucil (4-[p-[bis(2-chloroethyl)amino]phenyl]butyric acid)
- Molecular Formula: C₁₄H₁₉Cl₂NO₂
- Molecular Weight : 304.22 g/mol
- Key Features :
- Substitutions: Phenyl group with bis(2-chloroethyl)amine (nitrogen mustard) at the para position.
- Functional Groups: Alkylating nitrogen mustard, carboxylic acid.
- Applications : Clinically used as an alkylating antineoplastic agent for leukemia and lymphoma .
4-[2-(3-Benzyloxycarbonylamino-4-cyclohexyl-1-hydroxy-2-OXO-butylamino)-5-guanidino-pentanoylamino]-4-(1-carboxy-2-cyclohexyl-ethyl carbamoyl)-butyric acid
- Molecular Formula: Not explicitly provided (highly complex structure).
- Key Features: Substitutions: Multiple peptide-like linkages, guanidino, and cyclohexyl groups.
Comparative Data Table
*Inferred from structural analysis.
Key Differences and Implications
Substituent Chemistry: The furan-2-ylmethyl carbamoyl group in the target compound distinguishes it from nitrogen mustard (Chlorambucil) or phenoxy derivatives (MCPB). This moiety may enhance interactions with oxygen-dependent enzymes or receptors.
Biological Activity: Chlorambucil’s alkylating activity arises from its nitrogen mustard group, which is absent in the furan-containing analogs . The methylsulfanyl group in 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid could mimic methionine, suggesting roles in sulfur metabolism or redox pathways.
Therapeutic Potential: While Chlorambucil is FDA-approved for cancer, the furan-containing compounds lack clinical data. Their structural complexity (e.g., ’s peptide-like compound) hints at niche biomedical applications, such as targeted therapy or prodrug design .
Biological Activity
4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid (CAS No. 186320-10-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and biotechnology.
Chemical Structure and Properties
The compound features a furan ring, which is known for its reactivity and ability to interact with various biological targets. The molecular formula is , with a molecular weight of approximately 211.22 g/mol. Its structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain. This inhibition can disrupt energy production within cells, potentially leading to cell death.
- Interaction with Receptors : The furan moiety can interact with various receptors and enzymes, leading to alterations in biochemical pathways that are crucial for cellular function.
Antimicrobial Properties
Research indicates that derivatives of furan compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, at minimal inhibitory concentrations (MIC) ranging from 64 µg/mL .
Anti-inflammatory Effects
Furan derivatives have been investigated for their anti-inflammatory properties. Certain studies suggest that these compounds can act as selective COX-2 inhibitors, which may provide therapeutic benefits in inflammatory diseases .
Anticancer Activity
Compounds containing furan rings have also been explored for their anticancer potential. Some studies indicate that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival .
Case Studies
- Antibacterial Activity : A study evaluating various furan derivatives found that one compound demonstrated significant antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin and tetracycline .
- Anti-inflammatory Research : In an experimental model using carrageenan-induced inflammation, a series of hydrazide-hydrazone derivatives linked to furan moieties exhibited notable anti-inflammatory effects, suggesting potential therapeutic applications for conditions like arthritis .
- Anticancer Studies : Research on furan-based compounds has revealed their ability to inhibit cancer cell proliferation in vitro, with mechanisms involving the induction of apoptosis and disruption of cell cycle progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Furan-2-carboxylic acid | Structure | Mild antimicrobial effects |
| Furan-2,5-dicarboxylic acid | Structure | Used in polymer synthesis |
| N’-acryloyl-N’-phenylfuran-2-carbohydrazide | Structure | Exhibits anticancer properties |
The unique structure of this compound allows for enhanced interactions compared to simpler furan derivatives, making it a valuable candidate for further research.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
